molecular formula C9H7N3O2S B8495848 N-(4-Nitrophenyl)thiazole-2-amine

N-(4-Nitrophenyl)thiazole-2-amine

Cat. No.: B8495848
M. Wt: 221.24 g/mol
InChI Key: IUAGYIYYWYECDA-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)thiazole-2-amine is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

N-(4-Nitrophenyl)thiazole-2-amine features a thiazole ring and a nitrophenyl group, contributing to its chemical reactivity and biological properties. Its molecular formula is C9_9H7_7N3_3O2_2S, with a molecular weight of approximately 221.24 g/mol. The thiazole ring is a five-membered heterocyclic structure that includes sulfur and nitrogen atoms, making it suitable for various chemical reactions and interactions.

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown that modifications to the thiazole structure can enhance their effectiveness as tubulin inhibitors, disrupting microtubule dynamics in cancer cells. One study found that certain derivatives displayed IC50_{50} values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent anticancer properties .

Antileishmanial Properties

Thiazole derivatives, including this compound, have been identified as potential candidates for developing new antileishmanial agents. Research focused on targeting S-methyl-5-thioadenosine phosphorylase suggests pathways for enhancing efficacy while minimizing toxicity.

Inhibition of Monoamine Oxidase

Studies have shown that derivatives of thiazole can act as selective inhibitors of human monoamine oxidase (hMAO), which is crucial for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The presence of the nitro group in the structure enhances its pharmacological activity .

Reactive Dyes

This compound serves as an important intermediate in the synthesis of reactive dyes due to its ability to form stable bonds with fibers. This property is particularly valuable in the textile industry where durability and colorfastness are essential.

Case Study 1: Anticancer Activity

A series of N-(4-diaryl)-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against several cancer cell lines (A549, HeLa, HT29). The most potent compound demonstrated selective action towards glioblastoma and melanoma cells while exhibiting low toxicity to normal cells .

Case Study 2: Antioxidant Activity

Research into the antioxidant properties of thiazole derivatives revealed that some compounds not only exhibited cytotoxic effects on cancer cells but also provided protective effects against oxidative stress, highlighting their potential dual role in therapeutic applications .

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-(2-nitrophenyl)thiazoleDifferent nitrophenyl positionMay exhibit different biological activities
4-(4-Methylphenyl)-1,3-thiazol-2-amineMethyl group instead of nitroPotentially less reactive than nitro derivative
2-Amino-thiazole derivativesVarying substituents on thiazole ringDiverse biological activities based on substituents

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

N-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-9-10-5-6-15-9/h1-6H,(H,10,11)

InChI Key

IUAGYIYYWYECDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CS2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(4-nitrophenyl)-2-thiourea (5.00 g, 25.4 mmol) in acetic acid (40 mL) was added bromoacetaldehyde diethyl acetal (3.94 mL, 25.4 mmol) at RT. The resulting mixture was heated to 100° C. for 2 h. After cooling to RT, the solvent was removed in vacuo. The residue was diluted with 1M NaOH (100 mL) and EtOAc (100 mL). The phases were separated, and the aqueous phase was extracted with EtOAc (2×100 mL). The combined organic extracts were dried over MgSO4 and concentrated. Purification by column chromatography (20-80% EtOAc in hexanes) afforded the product as a yellow solid (2.75 g, 49%). 1H-NMR (400 MHz, DMSO-d6) δ 11.02 (s, 8.231H), 8.23 (d, J=9.3 Hz, 2H), 7.85 (d, J=9.3 Hz, 2H), 7.41 (d, J=3.6 Hz, 1H), 7.15 (d, J=3.6 Hz, 1H). LC/MS (10-99%) M/Z: M+1 obs=222.1; tR=2.50 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step Two
Yield
49%

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